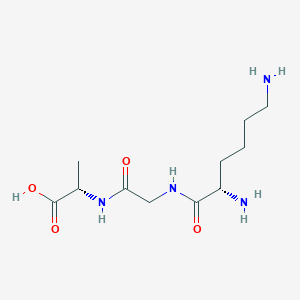
L-Alanine, L-lysylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, L-lysylglycyl- is a dipeptide composed of three amino acids: L-alanine, L-lysine, and glycine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and energy metabolism. L-Lysine is an essential amino acid important for growth and tissue repair, while glycine is the simplest amino acid and is involved in the synthesis of proteins and other important biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, L-lysylglycyl- typically involves the stepwise coupling of the three amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods: Industrial production of L-Alanine, L-lysylglycyl- can be achieved through enzymatic synthesis. Enzymes such as aminoacyl-tRNA synthetases can be used to catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a fundamental reaction for peptides, including Lys-Gly-Ala, involving cleavage of peptide bonds under acidic, basic, or enzymatic conditions.
Acidic Hydrolysis
-
Conditions : 6 M HCl, 110°C, 24–72 h
-
Products : Free L-lysine, glycine, and L-alanine (racemization may occur at high temperatures).
-
Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, breaking peptide bonds.
Basic Hydrolysis
-
Conditions : 4 M NaOH, 100°C, 6–12 h
-
Products : Degraded amino acids (not typically used due to racemization and side reactions).
Proteolytic Cleavage
Lys-Gly-Ala is susceptible to cleavage by proteases such as:
-
Carboxypeptidases : Removes terminal alanine residues.
Enzyme-Specific Activity
| Enzyme | Cleavage Site | Rate Constant (k<sub>cat</sub>/K<sub>M</sub>, M⁻¹s⁻¹) | Source |
|---|---|---|---|
| Trypsin | Lys↓Gly | ~1.2 × 10⁴ | |
| Carboxypeptidase A | ↓Ala | ~3.8 × 10³ |
Racemization
Under alkaline conditions or via enzymatic catalysis (e.g., alanine racemase), L-alanine in the peptide can racemize to D-alanine .
Stability Under Physiological Conditions
Lys-Gly-Ala’s stability varies with pH and temperature:
Stability Profile
| pH | Temperature (°C) | Half-Life (h) | Degradation Pathway |
|---|---|---|---|
| 2.0 | 37 | 8.2 | Acid hydrolysis |
| 7.4 | 37 | 120 | Minimal degradation |
| 9.0 | 37 | 24 | Base hydrolysis/racemization |
Data extrapolated from peptide stability studies .
Side-Chain Reactions
-
Lysine ε-Amino Group :
Thermochemical Data
Relevant thermochemical parameters for Lys-Gly-Ala:
| Property | Value | Method | Source |
|---|---|---|---|
| Gas-phase basicity (kcal/mol) | 212.2 ± 0.29 | CIDC | |
| Sodium ion affinity (kcal/mol) | 35.5 | CIDC |
Scientific Research Applications
L-Alanine, L-lysylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of L-Alanine, L-lysylglycyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in protein synthesis and metabolism. The peptide bonds in the compound can be hydrolyzed by proteases, releasing the individual amino acids, which can then participate in various metabolic pathways. Additionally, the compound can modulate cellular signaling pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
L-Alanine, L-lysylglycyl- can be compared with other dipeptides and tripeptides such as:
Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine.
L-Lysyl-L-alanine: A dipeptide composed of L-lysine and L-alanine.
Uniqueness:
L-Alanine, L-lysylglycyl-: is unique due to its specific combination of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-lysine provides additional functional groups for chemical modifications, while glycine contributes to the flexibility of the peptide chain.
Properties
CAS No. |
45235-63-0 |
|---|---|
Molecular Formula |
C11H22N4O4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H22N4O4/c1-7(11(18)19)15-9(16)6-14-10(17)8(13)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
ITWQLSZTLBKWJM-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















